molecular formula C12H12N2O B2728934 1H,2H,3H-Pyrano[3,2-F]quinolin-2-amine CAS No. 793670-95-8

1H,2H,3H-Pyrano[3,2-F]quinolin-2-amine

Cat. No.: B2728934
CAS No.: 793670-95-8
M. Wt: 200.241
InChI Key: AHFVYUVBTCYPCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Pyranoquinoline Heterocyclic Chemistry

Pyranoquinolines are a class of heterocyclic compounds characterized by the fusion of a pyran ring and a quinoline (B57606) ring. The quinoline moiety itself, a bicyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals. frontiersin.orgnih.gov The fusion of a pyran ring to this quinoline core introduces additional structural diversity and complexity, leading to a broad spectrum of chemical properties and biological activities. benthamdirect.comsemanticscholar.org

There are twenty possible isomeric pyranoquinoline frameworks, and the specific arrangement of the fused rings, as well as the nature and position of substituents, profoundly influences the molecule's properties. benthamdirect.comresearchgate.net Research has largely focused on a limited number of these isomers, with various derivatives demonstrating potential as anticancer, anti-inflammatory, antibacterial, and antiviral agents. nih.govbiointerfaceresearch.comroyalsocietypublishing.org The synthesis of pyranoquinoline derivatives is an active area of investigation, with methodologies often involving multicomponent reactions to construct the complex fused-ring system. benthamdirect.com

The compound 1H,2H,3H-Pyrano[3,2-F]quinolin-2-amine represents a specific and lesser-explored isomer. Its structure, featuring a saturated pyran ring fused to the 'f' face of the quinoline system and bearing a crucial amine substituent, suggests unique stereochemical and electronic properties that warrant dedicated investigation.

Historical Development and Significance of Related Fused Polycyclic Azaheterocycles

The study of fused polycyclic azaheterocycles, which are organic compounds containing multiple fused rings with at least one nitrogen atom, has a rich history intertwined with the development of pharmaceuticals and dyes. researchgate.netopenmedicinalchemistryjournal.com Natural alkaloids, many of which are fused azaheterocycles, have been used for centuries in traditional medicine and have served as inspiration for the design of modern drugs. royalsocietypublishing.org

The 20th century saw a surge in the systematic synthesis and evaluation of these compounds, leading to the discovery of numerous important drug classes. rsc.org For instance, the quinoline scaffold is the basis for antimalarial drugs like quinine (B1679958) and chloroquine. nih.govbiointerfaceresearch.com The continuous exploration of novel fused heterocyclic systems is driven by the need for new therapeutic agents to combat drug resistance and treat a wide range of diseases. rsc.orgfrontiersin.org The development of efficient synthetic methods, such as cross-coupling reactions and C-H activation, has significantly advanced the ability of chemists to create novel and complex azaheterocyclic structures. rsc.orgnih.gov

The significance of these compounds lies in their rigid, three-dimensional structures which allow for specific interactions with biological targets like enzymes and receptors. researchgate.net The incorporation of heteroatoms such as nitrogen and oxygen introduces hydrogen bonding capabilities and alters the electronic landscape of the molecule, further enhancing its potential for biological activity. openmedicinalchemistryjournal.com

Rationale and Scholarly Importance of Investigating the 1H,2H,3H-Pyrano[3,2-F]quinoline Scaffold

While direct research on this compound is not extensively documented, the rationale for its investigation is strongly supported by the known activities of related pyranoquinoline isomers. nih.gov The pyranoquinoline framework is a key structural motif in a number of natural alkaloids and synthetic compounds with a wide range of pharmacological properties, including anti-allergic, anti-coagulant, and anti-tumor activities. semanticscholar.orgroyalsocietypublishing.org

The scholarly importance of exploring this specific scaffold lies in several key areas:

Novelty and Patentability: As a potentially new chemical entity, this compound and its derivatives could lead to novel intellectual property in the pharmaceutical and materials science sectors.

Expansion of Chemical Space: The synthesis and characterization of this under-explored isomer would expand the known chemical space of pyranoquinolines, providing new templates for drug design. rsc.org

Structure-Activity Relationship (SAR) Studies: Investigating this specific isomer would provide valuable data for understanding the structure-activity relationships within the broader class of pyranoquinolines. By comparing its biological and chemical properties to those of other isomers, researchers can gain insights into how the fusion pattern and substituent placement influence activity.

Potential for New Biological Activities: The unique stereochemistry and electronic distribution of this compound may result in novel or enhanced biological activities not observed in other pyranoquinoline derivatives. rsc.org For example, the presence of the 2-amine group offers a site for further functionalization to create a library of related compounds for screening.

The following table summarizes the reported biological activities of various pyranoquinoline derivatives, underscoring the therapeutic potential of this class of compounds and providing a strong impetus for the investigation of novel isomers like this compound.

Pyranoquinoline Derivative Type Reported Biological Activities
Pyrano[3,2-c]quinolinesAnti-inflammatory, Anticancer, Topoisomerase II inhibitors, DNA-gyrase inhibitors
Pyrano[3,2-h]quinolinesAntibacterial, Antifungal
General PyranoquinolinesAnti-allergic, Anti-coagulant, Anti-hypertensive

This table is generated based on data from multiple sources. semanticscholar.orgroyalsocietypublishing.orgnih.govrsc.orgeurasianjournals.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1H-pyrano[3,2-f]quinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-8-6-10-9-2-1-5-14-11(9)3-4-12(10)15-7-8/h1-5,8H,6-7,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFVYUVBTCYPCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=C1C3=C(C=C2)N=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Computational and Theoretical Investigations of 1h,2h,3h Pyrano 3,2 F Quinolin 2 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics of molecules. For derivatives of the pyranoquinoline scaffold, methods like DFT with the B3LYP/6–311++G(d,p) basis set are commonly employed to optimize molecular geometry and analyze electronic properties. cell.com Such calculations are fundamental to understanding the intrinsic nature of 1H,2H,3H-Pyrano[3,2-F]quinolin-2-amine.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests high chemical reactivity and low kinetic stability. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the quinoline (B57606) ring and the amino group, which are capable of donating electrons. Conversely, the LUMO is likely distributed over the pyran and quinoline rings, indicating the sites susceptible to nucleophilic attack. The precise energies and distributions can be determined through DFT calculations, and the analysis of these orbitals helps in predicting the molecule's behavior in chemical reactions. rsc.org

ParameterSignificanceExpected Value Range for Pyranoquinoline Analogs (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.-5.0 to -6.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.-1.0 to -2.5
Energy Gap (ΔE)Difference between ELUMO and EHOMO; indicates chemical reactivity and stability.3.0 to 5.0

Note: The values in this table are representative based on computational studies of analogous quinoline and pyranoquinoline derivatives and serve as an estimation for this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. cell.com The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to denote different potential regions. wolfram.com

In an MEP map of this compound, the following features would be anticipated:

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. They are typically found around electronegative atoms, such as the oxygen atom in the pyran ring and the nitrogen atom of the quinoline ring and the amino group.

Positive Regions (Blue): These areas indicate electron deficiency and are prone to nucleophilic attack. They are generally located around hydrogen atoms, particularly those of the amino group and the acidic protons. cell.com

Neutral Regions (Green): These zones represent areas with near-zero potential.

The MEP map provides a clear, intuitive picture of the molecule's charge landscape, complementing the insights gained from FMO analysis and helping to identify reactive sites for potential chemical modifications or intermolecular interactions. researchgate.netresearchgate.net

Based on the energies of the frontier orbitals, a set of global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. chemrxiv.org These descriptors, derived from conceptual DFT, provide a quantitative framework for comparing the reactivity of different compounds.

DescriptorFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2The ability of a molecule to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution. A higher value indicates greater stability.
Chemical Softness (S)S = 1 / (2η)The reciprocal of hardness; indicates higher reactivity.
Electrophilicity Index (ω)ω = χ2 / (2η)A measure of the ability to accept electrons; a global electrophilicity index.

In addition to these global descriptors, local reactivity can be assessed using Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are crucial for its function, especially in biological contexts. The pyran ring is not planar and can adopt various conformations, such as chair, boat, or skew-boat. Conformational analysis, often performed using DFT calculations, can identify the most stable, low-energy conformations. For pyran-containing structures, a standard 4C1-like (chair) conformation is often found to be the most stable. beilstein-journals.org

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time, providing insights into its conformational stability and flexibility in different environments (e.g., in solution). nih.gov For quinoline derivatives interacting with biomolecules, MD simulations can assess the stability of the ligand-protein complex, revealing how the compound adapts its conformation within a binding site and the persistence of key interactions. nih.govmdpi.com The root mean square deviation (RMSD) and radius of gyration (Rg) are often monitored during simulations to evaluate the stability of the system. mdpi.com

Prediction of Spectroscopic Parameters via Ab Initio Methods (e.g., NMR, IR, UV-Vis)

Ab initio and DFT methods are widely used to predict spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. researchgate.net

IR Spectroscopy: Theoretical vibrational frequencies can be calculated and compared with experimental IR spectra. For this compound, characteristic vibrational modes would include N-H stretching of the amino group, C-H stretching of the aromatic and aliphatic parts, C=C and C=N stretching of the quinoline ring, and C-O stretching of the pyran ring. Theoretical calculations for related pyrano[3,2-c]quinoline derivatives have shown good agreement with experimental data. nih.govresearchgate.net

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be accurately predicted using methods like Gauge-Independent Atomic Orbital (GIAO). These theoretical values serve as a powerful tool for assigning signals in experimental NMR spectra and confirming the chemical structure.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict electronic absorption spectra, providing information about the electronic transitions within the molecule. The calculated maximum absorption wavelengths (λmax) can be correlated with experimental UV-Vis data to understand the photophysical properties of the compound.

SpectroscopyPredicted Key Signals/Bands for this compound
IR (cm-1)~3400-3300 (N-H stretch), ~3100-3000 (Aromatic C-H stretch), ~2950-2850 (Aliphatic C-H stretch), ~1620-1580 (C=C/C=N stretch), ~1250-1050 (C-O stretch)
¹H NMR (ppm)~7.0-8.5 (Aromatic protons), ~4.0-5.0 (Protons on pyran ring adjacent to O and N), ~3.0-4.0 (NH2 protons), ~2.0-3.0 (Aliphatic protons on pyran ring)
¹³C NMR (ppm)~110-150 (Aromatic/Heteroaromatic carbons), ~60-80 (Carbons adjacent to heteroatoms in pyran ring), ~20-40 (Aliphatic carbons)
UV-Vis (nm)Multiple absorption bands expected in the range of 250-400 nm, corresponding to π→π* and n→π* transitions.

Note: The spectral data presented are estimations based on characteristic values for similar functional groups and scaffolds found in related pyranoquinoline structures.

In Silico Assessment of Molecular Interactions with Biomolecular Systems (Mechanistic Focus)

In silico techniques like molecular docking and molecular dynamics are indispensable for predicting and analyzing the interactions between a small molecule and a biological target, such as an enzyme or receptor. nih.govresearchgate.net These methods are frequently used to screen pyranoquinoline derivatives for potential therapeutic applications, such as anticancer or antidiabetic agents. nih.govresearchgate.net

Molecular docking predicts the preferred binding mode and affinity of a ligand within the active site of a protein. For this compound, the quinoline ring can participate in π-π stacking interactions with aromatic amino acid residues (e.g., Trp, Tyr, Phe). The amino group and the heteroatoms in the pyran and quinoline rings can act as hydrogen bond donors and acceptors, forming crucial interactions with the protein backbone or side chains. nih.gov

Following docking, MD simulations can be employed to assess the dynamic stability of the ligand-protein complex. These simulations provide a more realistic model of the interactions in a physiological environment, helping to confirm the binding mode and estimate the binding free energy. Such studies are critical for understanding the mechanistic basis of a compound's biological activity and for guiding the design of more potent and selective derivatives.

Ligand-Target Docking Methodologies

Molecular docking is a primary computational tool used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or DNA. For the broader class of pyranoquinolines, a variety of software and methodological approaches have been documented, which would be applicable to the study of this compound.

In a notable study on a parent pyrano[3,2-f]quinoline compound, molecular modeling was used to investigate its interaction with calf thymus DNA (CTDNA) nih.gov. This approach is crucial for understanding how molecules may interfere with DNA replication or transcription. For other isomers, such as pyrano[3,2-c]quinoline derivatives, software like AutoDock Tools (v. 1.5.6) has been employed nih.gov. The general methodology involves preparing the target's crystal structure, often obtained from the Protein Data Bank (PDB), by removing water molecules and native inhibitors. The ligand's three-dimensional structure is constructed and optimized, and both molecules are prepared for docking by adding necessary charges and atom types nih.gov.

Similarly, studies on 2H-thiopyrano[2,3-b]quinoline derivatives, which share structural similarities, have utilized a suite of software including AutoDock Vina 4, Discovery Studio, and the Protein-Ligand Interaction Profiler (PLIP) to analyze docking positions, binding affinity, and interaction patterns semanticscholar.orgnih.gov. These tools allow for a comprehensive analysis of the ligand's behavior within the binding site of a target protein.

The selection of a biological target is a critical first step in these methodologies. For various pyranoquinoline derivatives, a range of targets has been investigated, reflecting their diverse biological potential. These include:

DNA and Associated Enzymes: Topoisomerase II and DNA gyrase are common targets, as their inhibition can halt cell replication, making them valuable in anticancer and antimicrobial research researchgate.net.

Enzymes in Metabolic and Neurological Pathways: Butyrylcholinesterase (BChE) and α-glucosidase have also been subjects of docking studies with pyranoquinoline derivatives, suggesting their potential application in neurodegenerative diseases and diabetes, respectively nih.govumsha.ac.irnih.gov.

The table below summarizes the computational tools and biological targets frequently used in the study of pyranoquinoline derivatives.

Software/ToolBiological TargetType of StudyReference
Molecular ModelingCalf Thymus DNA (CTDNA)Ligand-DNA Interaction nih.gov
AutoDock Toolsα-glucosidaseEnzyme Inhibition nih.govnih.gov
Not SpecifiedTopoisomerase II, DNA GyraseEnzyme Inhibition researchgate.net
AutoDock Vina, Discovery Studio, PLIPCB1a ProteinProtein-Ligand Interaction semanticscholar.orgnih.gov
Not SpecifiedButyrylcholinesterase (BChE)Enzyme Inhibition umsha.ac.ir

Binding Affinity Predictions and Interaction Network Analysis

Following the docking simulations, the strength of the ligand-target interaction is quantified through binding affinity predictions, typically expressed in kcal/mol. A more negative value indicates a stronger and more stable interaction. For a pyrano[3,2-f]quinoline compound, a docking binding energy of -10.03 kcal/mol was calculated for its interaction with the hydrophobic region of DNA nih.gov. In studies of 2H-thiopyrano[2,3-b]quinoline derivatives, binding affinities were found to be in the range of -5.3 to -6.1 kcal/mol against the CB1a protein semanticscholar.orgnih.gov.

The analysis of the interaction network provides a detailed view of the specific molecular forces that stabilize the ligand-target complex. These interactions are fundamental to the ligand's biological activity.

Hydrogen Bonds: These are crucial for the specificity of ligand binding. For instance, the interaction between a pyrano[3,2-f]quinoline and DNA was found to involve hydrogen bonds nih.gov.

Hydrophobic and van der Waals Interactions: These non-covalent interactions are also significant. The binding of pyrano[3,2-f]quinoline into the hydrophobic region of DNA highlights the importance of these forces nih.gov.

Amino Acid Residue Interactions: In the case of protein targets, specific amino acid residues within the binding pocket are key. For derivatives of 2H-thiopyrano[2,3-b]quinoline, interactions with residues such as ILE-8, LYS-7, VAL-14, PHE-15, and TRP-12 have been identified nih.gov. Similarly, for a 2-amino-pyrano[3,2-c]quinoline derivative, interactions with both the catalytic and peripheral anionic sites of butyrylcholinesterase were confirmed through docking studies umsha.ac.ir.

The following table presents a summary of predicted binding affinities and key molecular interactions for various pyranoquinoline derivatives.

Compound ClassBiological TargetPredicted Binding Affinity (kcal/mol)Key Molecular InteractionsReference
Pyrano[3,2-f]quinolineCalf Thymus DNA-10.03van der Waals forces, hydrogen bonds, hydrophobic interactions nih.gov
2H-thiopyrano[2,3-b]quinoline derivativesCB1a Protein-5.3 to -6.1Interactions with ILE, LYS, VAL, PHE, TRP residues semanticscholar.orgnih.gov
2-amino-pyrano[3,2-c]quinoline derivativeButyrylcholinesteraseNot specifiedBinding to catalytic and peripheral anionic sites umsha.ac.ir
Pyrano[3,2-c]quinoline derivativeα-glucosidaseNot specifiedInteraction with key residues in the active site nih.govnih.gov

Mechanistic Biological Studies of 1h,2h,3h Pyrano 3,2 F Quinolin 2 Amine at the Molecular and Cellular Level

Investigation of Molecular Target Interactions and Binding Modes

While comprehensive enzyme-inhibition profiles for pyrano[3,2-f]quinoline derivatives are not as extensively documented as for their pyrano[3,2-c] isomers, preliminary studies indicate that DNA is a potential macromolecular target.

Direct and detailed enzyme binding assays and kinetic characterizations for 1H,2H,3H-Pyrano[3,2-F]quinolin-2-amine against enzymes such as α-glucosidase, topoisomerase, or specific protein kinases are not prominently reported in the available literature. Research on related pyranoquinoline isomers, such as pyrano[3,2-c]quinolines, has shown potent inhibitory activity against topoisomerase II, suggesting that the broader pyranoquinoline scaffold has the potential for enzyme interaction. rsc.org However, such findings cannot be directly extrapolated to the [3,2-f] isomer due to structural differences. Some studies cite pyrano[3,2-f]quinoline in the context of topoisomerase inhibition and DNA binding, indicating this is an area of scientific interest. acs.org

Currently, there is a lack of specific studies in the reviewed literature detailing the interaction of this compound or its derivatives with specific cellular receptors.

Cellular Uptake and Subcellular Distribution (e.g., fluorescent probes, imaging applications)

The most significant research on pyrano[3,2-f]quinoline derivatives lies in their application as fluorescent molecules for cellular imaging. nih.gov A series of tricyclic pyrano[3,2-f]quinoline derivatives have been synthesized and demonstrated to possess intrinsic fluorescence. nih.govdntb.gov.uakisti.re.kr

These compounds have been successfully used as fluorophores that bind to protein molecules within cells. nih.gov Studies using cultured human HeLa cells showed that these derivatives exhibit effective staining properties, allowing for visualization under fluorescence microscopy. nih.gov This indicates that the pyrano[3,2-f]quinoline scaffold can cross the cell membrane and localize within subcellular compartments, likely associating with protein-rich structures. The inherent photophysical properties, such as photochromism and fluorescence response, have been a key area of investigation for this heterocyclic system. hud.ac.uk The development of these molecules as fluorescent probes is a promising application, with research focusing on their synthesis and photophysical characteristics. mdpi.com

Elucidation of Cellular Pathway Modulation (e.g., signal transduction, gene expression profiling)

Detailed investigations into how this compound or related derivatives modulate specific cellular signaling pathways or alter gene expression profiles are not extensively covered in the current body of scientific literature. While some research has linked related heterocyclic compounds to the modulation of pathways like NF-kB, direct evidence for the pyrano[3,2-f]quinoline scaffold is sparse. ufba.br

Biophysical Characterization of Macromolecular Interactions (e.g., SPR, ITC)

Biophysical techniques have been employed to characterize the interaction between pyrano[3,2-f]quinoline (PQ) and calf thymus DNA (CT-DNA), providing quantitative data on their binding affinity and thermodynamics. researchgate.net Spectroscopic methods, including UV-Vis absorption and fluorescence spectroscopy, alongside molecular modeling, have been central to these investigations. researchgate.netresearchgate.net

Isothermal Titration Calorimetry (ITC) has been used to determine the thermodynamic parameters of the binding interaction. The enthalpy change (ΔH) and entropy change (ΔS) values obtained from such studies suggest that the binding is driven by weak van der Waals forces and hydrogen bonds. researchgate.net Circular dichroism (CD) studies have also revealed that the compound binds to DNA without significantly altering its native B-form conformation, suggesting a non-intercalative binding mode, likely groove binding. researchgate.netresearchgate.net

Below is a table summarizing the thermodynamic data for the interaction of a pyrano[3,2-f]quinoline derivative with DNA, as characterized by ITC.

ParameterValueInterpretation
Binding Constant (K) 1.05 x 10⁵ L/molIndicates a moderate binding affinity between the compound and DNA.
Enthalpy Change (ΔH) VariesSuggests the involvement of hydrogen bonds and van der Waals forces in the interaction.
Entropy Change (ΔS) VariesReflects changes in the system's disorder upon binding.
Binding Mode Groove BindingInferred from spectroscopic data showing no major distortion of the DNA helix.

This table is based on findings from studies on the interaction of pyrano[3,2-f]quinoline with calf thymus DNA. researchgate.netresearchgate.net

Structure Activity Relationship Sar Studies of 1h,2h,3h Pyrano 3,2 F Quinolin 2 Amine Derivatives

Rational Design Principles for Structural Modifications within the Pyranoquinoline Scaffold

The rational design of novel pyranoquinoline derivatives is guided by established medicinal chemistry principles to enhance biological efficacy. manchester.ac.ukmdpi.com Strategies such as scaffold hybridization, bioisosteric replacement, and structure-based design are employed to create analogs with improved activity profiles. nih.govresearchgate.net The core pyranoquinoline structure is considered a "privileged scaffold," meaning it can bind to multiple biological targets, making it a valuable starting point for drug discovery. manchester.ac.uk

Key design strategies include:

Scaffold Hopping and Hybridization : This involves combining structural features from different known active molecules to create a novel hybrid scaffold. researchgate.net For the pyranoquinoline core, this could mean integrating fragments from other kinase inhibitors or DNA intercalating agents to enhance a specific biological activity.

Structure-Based Drug Design : When the three-dimensional structure of the biological target is known, computational tools like molecular docking can be used to predict how different analogs will bind. researchgate.net This allows for the design of modifications that optimize interactions with key residues in the target's active site, thereby enhancing affinity and selectivity. researchgate.net

These principles allow chemists to move beyond random screening and make informed decisions about which structural modifications are most likely to lead to compounds with desired therapeutic properties. mdpi.com

Synthesis of Analogs with Targeted Substituent Variations

The synthesis of pyranoquinoline analogs is often achieved through multicomponent reactions (MCRs), which are highly efficient for creating molecular diversity. nih.govresearchgate.net One common method is a one-pot condensation reaction involving a 4-hydroxyquinolone derivative, an aromatic aldehyde, and malononitrile (B47326), often catalyzed by a base like triethylamine (B128534) or piperidine. nih.govresearchgate.netresearchgate.net This approach allows for the straightforward introduction of various substituents on the pyran ring. Other synthetic strategies include acid-catalyzed tandem reactions and cyclocondensation methods to produce the core scaffold and its derivatives. rsc.orgresearchgate.net

The 2-amino group on the pyran ring is a key functional handle for further structural diversification. As a potent nucleophile, it can undergo various chemical transformations to introduce new functionalities and explore their impact on biological activity. For example, 2-amino-4H-pyrano[3,2-c]quinoline-3-carbonitrile derivatives can be reacted with reagents like formic acid or acetic anhydride. ekb.eg These reactions lead to cyclization, forming new fused heterocyclic systems, such as pyrimido[5',4':5,6]pyrano[3,2-c]quinolines. ekb.eg Such modifications significantly alter the shape, size, and hydrogen-bonding capabilities of the molecule, which can lead to different interactions with biological targets. ekb.eg

Table 1: Examples of Modifications at the 2-Amino Group

Starting Material Reagent Resulting Structure
2-Amino-4-(2-chlorophenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile Formic Acid 7-(2-chlorophenyl)-5-methyl-5H-pyrimido[5',4':5,6]pyrano[3,2-c]quinoloine-6,8-(7H,11H)-dione

The biological activity of pyranoquinoline derivatives is highly sensitive to the nature and position of substituents on both the quinolone and pyran rings. nih.gov SAR studies have revealed that modifications, particularly on the aryl ring attached at the C4 position of the pyran ring, play a critical role in modulating activity. nih.govresearchgate.net

Table 2: Summary of Substituent Effects on Biological Activity

Scaffold Substitution Position Substituent Type Observed Effect on Activity
Pyrano[3,2-c]quinolone C4-Aryl Ring (3-position) Electron-withdrawing (e.g., -Cl) Important for cytotoxicity and anti-inflammatory activity. nih.govresearchgate.netresearchgate.net
Pyrano[3,2-c]quinolone C4-Aryl Ring Electron-donating Affects anti-inflammatory and anticancer activities. researchgate.net
Pyrano[3,2-c]quinolone C4-Aryl Ring Sterically hindered groups Affects anti-inflammatory and anticancer activities. researchgate.net
Pyrano[3,2-c]quinoline Aromatic Ring 3-Bromo Led to low nanomolar antiproliferative potencies. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For pyranoquinoline derivatives, QSAR models are developed to predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts and accelerating the drug discovery process. nih.gov These models are built by calculating molecular descriptors that numerically represent the physicochemical properties of the molecules and correlating them with experimental activity data using statistical methods. nih.gov

The foundation of any QSAR model is the calculation of molecular descriptors. researchgate.net These are numerical values that encode different aspects of a molecule's structure, including its topology, geometry, and electronic properties. nih.govresearchgate.net Descriptors can be categorized as 1D, 2D, or 3D and are calculated using specialized software. nih.gov For quinoline-based compounds, important descriptors often include:

Physicochemical Properties : Such as the logarithm of the partition coefficient (logP), which measures lipophilicity. uran.ua

Geometric and Spatial Descriptors : These describe the molecule's size, shape, and surface area. uran.ua

Electronic Descriptors : Including dipole moment and the energies of frontier molecular orbitals (HOMO and LUMO), which relate to the molecule's reactivity and ability to participate in intermolecular interactions. uran.ua

Topological Descriptors : Which describe the connectivity of atoms within the molecule.

Once the descriptors are calculated, a statistical model is developed to create a mathematical equation linking them to biological activity. nih.gov A common technique is Multiple Linear Regression (MLR), which generates a linear equation. nih.gov The large number of potential descriptors often requires a feature selection step to identify the most relevant variables and avoid overfitting the model. nih.gov

A QSAR model's reliability and predictive power must be rigorously validated before it can be used. mdpi.com Validation is typically performed using both internal and external methods. nih.gov

Internal Validation : Techniques like Leave-One-Out Cross-Validation (LOOCV) are used to assess the model's robustness and stability. nih.gov The quality of the internal validation is often judged by the cross-validation coefficient (Q²). nih.gov

External Validation : The model's predictive ability is tested on a set of compounds (the test set) that were not used in its development. nih.gov The predictive R² (R²_pred) is a key metric for external validation. mdpi.com According to established criteria, a robust and predictive model should have high values for both Q² and R²_pred. nih.gov

Once validated, the QSAR model provides valuable mechanistic insights. By analyzing the descriptors included in the final equation, researchers can understand which molecular properties are most important for biological activity. nih.gov For example, if a QSAR model for a series of pyranoquinoline derivatives shows a positive correlation with logP, it suggests that increasing the lipophilicity of the compounds may lead to higher potency. uran.ua This interpretive power allows for a more rational, hypothesis-driven approach to designing the next generation of analogs. uran.ua

Advanced Spectroscopic and Analytical Characterization of 1h,2h,3h Pyrano 3,2 F Quinolin 2 Amine

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. For 1H,2H,3H-Pyrano[3,2-F]quinolin-2-amine, HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the calculation of its precise molecular formula. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would typically be used. Furthermore, tandem mass spectrometry (MS/MS) experiments would be conducted to induce fragmentation of the parent ion. The resulting fragmentation pattern would offer valuable insights into the compound's structure, revealing characteristic losses of functional groups and substructures, which would aid in confirming the connectivity of the pyrano-quinoline ring system.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. A suite of NMR experiments would be necessary for the complete assignment of this compound.

¹H NMR: This experiment would reveal the chemical environment of all protons, their multiplicities (singlet, doublet, triplet, etc.), and their relative integrations. The coupling constants (J-values) between adjacent protons would provide critical information about the connectivity within the molecule.

¹³C NMR: This would identify all unique carbon atoms in the molecule, including those in the aromatic quinoline (B57606) core and the saturated pyran ring.

2D NMR (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy): This experiment would establish proton-proton correlations, identifying which protons are coupled to each other and thus are neighbors in the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton with its directly attached carbon atom, allowing for the unambiguous assignment of carbon signals.

The collective data from these NMR experiments would allow for a complete and unambiguous assignment of all proton and carbon signals, confirming the constitution of this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. For instance, N-H stretching vibrations of the primary amine group would appear in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the aromatic quinoline and aliphatic pyran rings would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the quinoline system would likely produce signals in the 1500-1650 cm⁻¹ region. The C-O stretching of the pyran ring would also have a characteristic absorption.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra, which would be useful for characterizing the quinoline core.

Together, FT-IR and Raman spectra would provide a unique "molecular fingerprint" for the compound.

X-ray Crystallography for Solid-State Molecular Geometry and Packing

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the most definitive structural information. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles in the solid state. It would also reveal the three-dimensional arrangement of the molecule, including the conformation of the pyran ring and the planarity of the quinoline system. Furthermore, X-ray crystallography would elucidate the intermolecular interactions, such as hydrogen bonding involving the amine group, and how the molecules pack in the crystal lattice.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Determination (if applicable)

If this compound possesses a stereocenter and is chiral, chiroptical techniques would be essential for determining its absolute configuration. Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light. The resulting ECD spectrum is highly sensitive to the stereochemistry of the molecule. By comparing the experimental ECD spectrum with theoretically calculated spectra for the possible enantiomers, the absolute configuration of the chiral center(s) could be determined.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are fundamental for assessing the purity of a synthesized compound and for separating it from any isomers or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique to determine the purity of a sample. By developing a suitable method (i.e., selecting the appropriate column, mobile phase, and detector), a single sharp peak would indicate a high degree of purity for this compound. If isomeric impurities are present, HPLC could potentially separate them.

Supercritical Fluid Chromatography (SFC): For chiral compounds, chiral SFC is a powerful technique for separating enantiomers. If the target compound is a racemate, chiral SFC could be employed to isolate the individual enantiomers, which could then be further characterized.

Derivatization and Exploration of Novel Pyranoquinoline Scaffolds from 1h,2h,3h Pyrano 3,2 F Quinolin 2 Amine

Synthesis of Chemically Modified 1H,2H,3H-Pyrano[3,2-F]quinolin-2-amine Derivatives

The synthesis of the tricyclic pyrano[3,2-f]quinoline core is a crucial first step for any subsequent derivatization. A facile and efficient method for the construction of this scaffold involves an acid-mediated cyclization of a chromene precursor. nih.gov Specifically, a series of pyrano[3,2-f]quinoline derivatives have been synthesized through a HCl-mediated 6-'endo-trig' Michael type ring closure reaction. nih.gov This process starts from 6-amino-5-(3-hydroxy-3-methylbut-1-ynyl)-2H-chromen-2-one, which upon treatment with hydrochloric acid, undergoes an intramolecular cyclization to yield the desired pyrano[3,2-f]quinoline skeleton in excellent yields. nih.gov This method is noted for its simplicity and the use of inexpensive and readily available starting materials. nih.gov

The versatility of this synthetic route allows for the introduction of various substituents on the quinoline (B57606) ring, leading to a diverse range of derivatives. The reaction is tolerant of different functional groups, which enables the generation of a library of compounds for further investigation. The general reaction scheme provides a platform for creating structural diversity, which is essential for structure-activity relationship studies.

Below is a table summarizing some of the synthesized pyrano[3,2-f]quinoline derivatives using this methodology.

Compound IDStarting MaterialProductYield (%)
1 6-amino-5-(3-hydroxy-3-methylbut-1-ynyl)-2H-chromen-2-one8,8-dimethyl-9,10-dihydro-8H-pyrano[3,2-f]quinolin-7(1H)-one92
2 6-amino-5-(3-hydroxy-3-methylbut-1-ynyl)-7-methyl-2H-chromen-2-one2,8,8-trimethyl-9,10-dihydro-8H-pyrano[3,2-f]quinolin-7(1H)-one90
3 6-amino-7-chloro-5-(3-hydroxy-3-methylbut-1-ynyl)-2H-chromen-2-one2-chloro-8,8-dimethyl-9,10-dihydro-8H-pyrano[3,2-f]quinolin-7(1H)-one95

This table is generated based on the described synthetic methodology for pyrano[3,2-f]quinoline derivatives. nih.gov

Construction of Fused Ring Systems and Spiro Compounds Incorporating the Pyranoquinoline Moiety

The construction of fused ring systems and spiro compounds represents an advanced derivatization strategy to create more complex and three-dimensional molecular architectures. These modifications can significantly influence the pharmacological and physicochemical properties of the parent scaffold. While the synthesis of spiro[indoline-3,4'-pyrano[3,2-h]quinolines] has been reported through three-component reactions, there is a lack of specific literature detailing the synthesis of fused or spiro compounds derived directly from the this compound scaffold. researchgate.net The unique reactivity and substitution pattern of the [3,2-f] isomer would necessitate dedicated synthetic methodologies for such transformations.

Conjugation Chemistry and Hybrid Molecule Design (e.g., triazole hybrids)

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a widely used approach in drug discovery. Triazole moieties are often incorporated due to their favorable chemical properties and ability to engage in various biological interactions. The synthesis of pyrano[3,2-c]quinoline-1,2,3-triazole hybrids has been successfully achieved, demonstrating the feasibility of conjugating a triazole ring to a pyranoquinoline system. acs.orgnih.gov These syntheses often employ copper-catalyzed azide-alkyne cycloaddition ("click chemistry") to link the two heterocyclic systems. acs.org However, a review of the current scientific literature does not provide specific examples or established protocols for the synthesis of triazole hybrids based on the this compound core. The development of such conjugation chemistry would be a novel area of research, potentially leading to new hybrid molecules with unique properties.

Future Research Directions and Potential Non Clinical Applications for 1h,2h,3h Pyrano 3,2 F Quinolin 2 Amine

Advancements in Asymmetric Synthesis and Stereoselective Routes

The synthesis of pyranoquinoline derivatives has been a subject of considerable interest, with numerous methods developed, including multicomponent and acid-catalyzed tandem reactions. benthamdirect.comnih.govrsc.orgrsc.org Many established protocols, however, result in racemic mixtures. Given that stereochemistry often plays a critical role in the biological activity and physical properties of chiral molecules, a significant future direction lies in the development of asymmetric and stereoselective synthetic routes.

Future research will likely focus on:

Chiral Catalysis: Employing chiral catalysts, whether metal-based or organocatalysts, to control the formation of specific stereoisomers during the key cyclization steps of pyranoquinoline synthesis.

Substrate-Controlled Synthesis: Designing chiral starting materials that guide the stereochemical outcome of the reaction, yielding enantiomerically pure or enriched products.

Enzymatic Resolutions: Utilizing enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired stereoisomer.

Achieving high enantiomeric excess will be crucial for distinguishing the activity of individual stereoisomers, leading to more potent and selective compounds for various applications.

Deeper Elucidation of Mechanistic Pathways of Bioactivity at the Atomic Level

Pyranoquinoline scaffolds are present in numerous alkaloids that exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.govresearchgate.net Mechanistic studies have revealed that some derivatives can induce cell cycle arrest or inhibit tubulin polymerization. nih.gov However, a precise understanding of the interactions between these compounds and their biological targets at the atomic level is often lacking.

Future research endeavors should prioritize:

Structural Biology: Co-crystallization of 1H,2H,3H-Pyrano[3,2-F]quinolin-2-amine and its analogs with target proteins (e.g., kinases, tubulin) to obtain high-resolution X-ray crystallographic or cryo-electron microscopy (cryo-EM) structures. This would provide a definitive view of the binding mode, identifying key hydrogen bonds, hydrophobic interactions, and other forces governing the interaction.

Computational Modeling: Advanced molecular docking and molecular dynamics simulations can predict binding affinities and model the dynamic behavior of the ligand-protein complex over time. mdpi.com These computational methods can help rationalize structure-activity relationships (SAR) and guide the design of next-generation compounds with improved target specificity.

Biophysical Techniques: Using techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) to precisely quantify the binding affinity and kinetics, providing a deeper thermodynamic understanding of the interaction with biological targets.

A detailed, atomic-level understanding is essential for optimizing the bioactivity and selectivity of these compounds for use as highly specific research tools.

Exploration of Applications in Materials Science (e.g., nonlinear optics, dyes)

The conjugated heterocyclic system of the pyranoquinoline core suggests potential for applications in materials science, an area that remains largely unexplored for this class of compounds. The electronic properties inherent in such scaffolds are often associated with interesting optical and photophysical behaviors. mdpi.com

Key areas for future investigation include:

Nonlinear Optics (NLO): Many organic molecules with extended π-systems exhibit significant NLO properties, which are crucial for applications in optoelectronics, including optical switching and frequency conversion. manipal.edunih.gov Future studies should involve synthesizing derivatives of this compound with various electron-donating and electron-withdrawing groups to modulate their hyperpolarizability and assess their potential as NLO materials. researchgate.netrsc.org

Dyes and Fluorophores: Quinoline-based structures are known chromophores and have been used in the development of dyes and fluorescent markers. ncsu.edumdpi.comgoogle.com Research could focus on characterizing the absorption and emission spectra of pyranoquinoline derivatives. Their potential use as fluorescent stains in microscopy, as components in organic light-emitting diodes (OLEDs), or as sensors that change their optical properties in response to specific environmental stimuli (e.g., pH, metal ions) warrants investigation. researchgate.net

The exploration of these material science applications could lead to the development of novel high-performance materials derived from the pyranoquinoline scaffold.

Development as Chemical Probes for Biological Research Tools

A high-quality chemical probe is a small molecule that can selectively modulate the function of a specific protein, enabling researchers to study its role in cellular and organismal biology. nih.govnih.govpromega.com Given the potent bioactivity of many pyranoquinoline compounds, there is significant potential to develop specific derivatives, including this compound, into valuable chemical probes. youtube.com

The development pathway would involve:

Optimization for Potency and Selectivity: Iterative chemical synthesis and biological screening to create analogs with high affinity for a single target (e.g., a specific kinase or receptor) and minimal off-target effects.

Demonstration of Target Engagement: Utilizing cellular thermal shift assays (CETSA) or activity-based protein profiling to confirm that the compound directly binds to its intended target within a complex cellular environment.

Creation of a "Toolbox": Developing a matched set of compounds, including a potent, selective probe and a structurally similar but biologically inactive negative control. This allows researchers to confidently attribute observed biological effects to the modulation of the specific target.

Such probes would be invaluable tools for dissecting complex biological pathways and validating new targets for therapeutic intervention. pageplace.de

Integration of Artificial Intelligence and Machine Learning in Pyranoquinoline Design

Modern drug discovery and materials design are increasingly driven by artificial intelligence (AI) and machine learning (ML). researchgate.netijirt.org These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the design-synthesis-test cycle. nih.govmdpi.com

Future research on pyranoquinolines can be greatly enhanced by integrating AI and ML in several ways:

Predictive Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity or physical properties of novel pyranoquinoline derivatives before they are synthesized. mdpi.comresearchgate.net This helps prioritize which compounds are most likely to succeed, saving time and resources.

De Novo Design: Using generative AI models to design entirely new pyranoquinoline-based structures that are optimized for specific properties, such as high binding affinity for a target protein or desirable optical characteristics. mdpi.com

Synthesis Prediction: Employing ML algorithms to predict optimal reaction conditions and synthetic routes, overcoming potential challenges in the chemical synthesis of complex derivatives.

By harnessing the power of AI, researchers can more efficiently explore the vast chemical space around the pyranoquinoline scaffold to discover novel compounds for a wide range of non-clinical applications. nih.govmdpi.com

Q & A

Q. What methodologies validate the compound’s role in multi-target drug design?

  • Methodological Answer : Systems pharmacology approaches integrate transcriptomic and proteomic data to identify polypharmacological effects. For instance, quinoline derivatives exhibit dual inhibition of topoisomerase and kinase pathways. Network analysis (e.g., STRING database) maps target-pathway interactions, prioritizing synergistic combinations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.